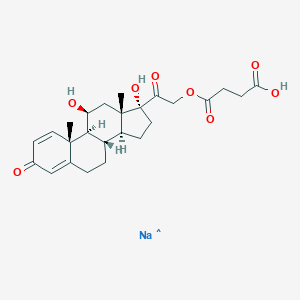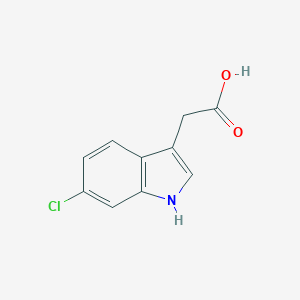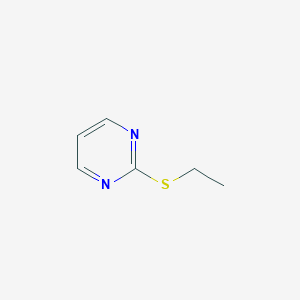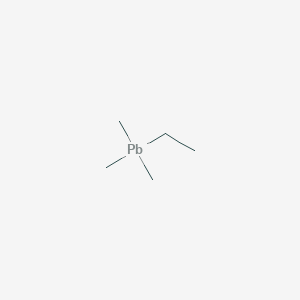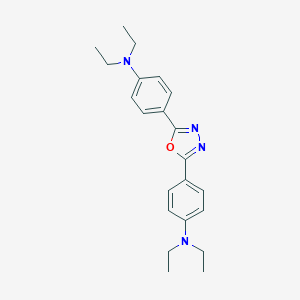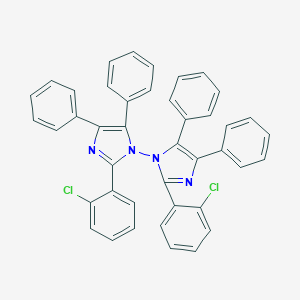
5-Bromo-2-chloromethyl-1H-benzoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloromethyl-1H-benzoimidazole (5-BCMB) is an organic compound that is widely used in scientific research and laboratory experiments. It is a versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological effects, and as a drug.
Applications De Recherche Scientifique
Antimicrobial and Anti-Tubercular Activity:
- Benzimidazole derivatives, including 5-bromo variants, have shown efficacy as antimicrobial agents against a range of bacterial and fungal strains. In particular, some compounds displayed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to ciprofloxacin, a widely-used drug (Alasmary et al., 2015).
- Novel 5-(nitro/bromo)-styryl-2-benzimidazoles have been synthesized and shown higher anti-tubercular activity, proving effective against a panel of microorganisms including Mycobacterium tuberculosis (Shingalapur et al., 2009).
Antifungal Activity:
- Synthesized 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers from 2-chloromethyl-1H-benzoimidazole have demonstrated excellent antifungal activity, surpassing the control fungicide (carbendazim) in efficacy against various fungal strains (Zhou et al., 2013).
Anticancer Effects:
- A series of 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives, including 5-bromo variants, showed remarkable cytotoxic activity against human chronic myelogenous leukemia (CML) cell line K562. These compounds significantly increased early and late apoptotic cell percentages and affected the expression of apoptosis-related genes (Gurkan-Alp et al., 2015).
DNA Gyrase B Inhibition:
- 2,5(6)-Substituted benzimidazole derivatives, selected for their interaction with bacterial DNA Gyrase B, were computationally designed and synthesized. These molecules, including 5-bromo-2-nitrophenyl-benzimidazole derivatives, aimed to inhibit Escherichia coli’s DNA Gyrase B, a bacterial target (Aroso et al., 2021).
Propriétés
IUPAC Name |
6-bromo-2-(chloromethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLMBJLZMJBNQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80529885 |
Source


|
| Record name | 6-Bromo-2-(chloromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80529885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloromethyl-1H-benzoimidazole | |
CAS RN |
1740-88-1 |
Source


|
| Record name | 6-Bromo-2-(chloromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80529885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloromethyl-1H-benzoimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


